![molecular formula C47H76O4 B12520833 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione CAS No. 816453-83-5](/img/structure/B12520833.png)
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is a chemical compound known for its unique structural properties. It is a diketone, meaning it contains two ketone groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione typically involves the reaction of 4-(hexadecyloxy)benzaldehyde with acetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is used in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and as a reactant in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione involves its interaction with molecular targets through its diketone groups. These groups can form complexes with metal ions, which can then participate in various biochemical pathways. The aromatic rings also allow for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-hydroxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
Comparison
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is unique due to its long alkyl chains (hexadecyloxy groups), which impart hydrophobic properties and influence its solubility and reactivity. In contrast, similar compounds with shorter or no alkyl chains exhibit different physical and chemical properties, making this compound particularly useful in applications requiring hydrophobic interactions.
Propiedades
Número CAS |
816453-83-5 |
|---|---|
Fórmula molecular |
C47H76O4 |
Peso molecular |
705.1 g/mol |
Nombre IUPAC |
1,3-bis(4-hexadecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C47H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-50-44-35-31-42(32-36-44)46(48)41-47(49)43-33-37-45(38-34-43)51-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3 |
Clave InChI |
ISYNZFXBYCDILD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


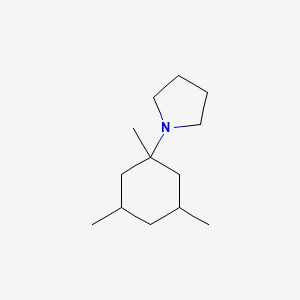


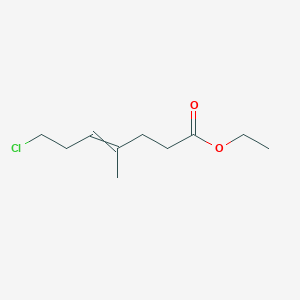
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

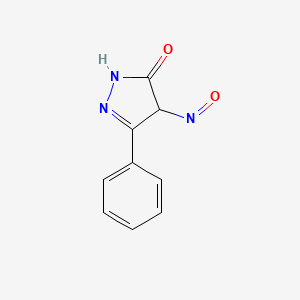

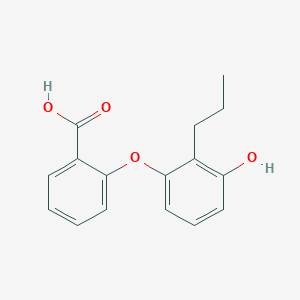
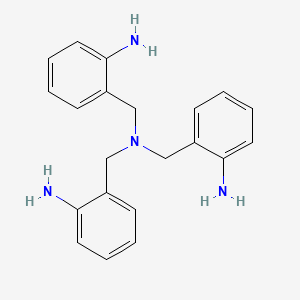
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
